2-Cyclopropyl-2-methylcyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a cyclopropyl and a methyl group, along with a hydroxyl group. This compound falls under the category of cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylcyclobutanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent to form the desired cyclobutanol. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes cyclization under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and reduction steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.
Reduction: Cyclopropylmethylcyclobutane.
Substitution: Various substituted cyclobutanes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-methylcyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-2-methylcyclobutanol can be compared with other cycloalkanols and cyclopropyl-substituted compounds:
Cyclobutanol: Lacks the cyclopropyl and methyl groups, resulting in different reactivity and properties.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the cyclobutane ring, leading to different chemical behavior.
2-Cyclopropyl-2-butanol: Similar structure but with a butane ring instead of a cyclobutane ring, affecting its reactivity and applications
The unique combination of the cyclopropyl, methyl, and hydroxyl groups in this compound makes it a distinct compound with specific properties and applications.
Biologische Aktivität
2-Cyclopropyl-2-methylcyclobutanol is an organic compound with a unique structure that includes a cyclobutane ring substituted with cyclopropyl and methyl groups, along with a hydroxyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
The molecular formula of this compound is C8H14O, with a molecular weight of 126.20 g/mol. The IUPAC name is 2-cyclopropyl-2-methylcyclobutan-1-ol, and its structural features contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C8H14O |
Molecular Weight | 126.20 g/mol |
IUPAC Name | 2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI | InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H₂,1H₃ |
InChI Key | KTALVAUUPOPPLD-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC1O)C2CC2 |
The biological activity of this compound is believed to be influenced by its hydroxyl group, which can participate in hydrogen bonding. This interaction is crucial for the compound's reactivity with biological macromolecules such as proteins and nucleic acids. The steric effects of the cyclopropyl and methyl groups may also play a significant role in modulating its biological interactions.
Biological Activity Profiles
Recent studies have employed computer-aided methods to estimate the biological activity profiles of various organic compounds, including this compound. These profiles consider both the parent compound and its metabolites, providing insights into potential pharmacological effects and toxicities.
Case Study: Metabolic Transformations
A study highlighted the importance of considering metabolic transformations when assessing the biological activity of compounds. For instance, metabolites of certain drugs exhibited enhanced biological activities compared to their parent compounds. This concept applies to this compound as well, where understanding its metabolic pathways could reveal additional therapeutic potentials or adverse effects .
Research Findings
Research has shown that this compound may exhibit various biological activities, including:
1. Antimicrobial Activity:
Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics.
2. Enzyme Interactions:
The compound has been investigated for its interactions with specific enzymes that are crucial in metabolic pathways. Understanding these interactions can help elucidate its potential therapeutic roles.
3. Toxicological Profiles:
Toxicity assessments indicate that while the compound shows promise in certain applications, it is essential to evaluate its safety profile comprehensively through both in vitro and in vivo studies.
Eigenschaften
Molekularformel |
C8H14O |
---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-cyclopropyl-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
KTALVAUUPOPPLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.